molecular formula C5H9O2Se B12330063 2-Hydroxy-4-methylseleno-butanoic acid CAS No. 873660-49-2

2-Hydroxy-4-methylseleno-butanoic acid

Cat. No.: B12330063
CAS No.: 873660-49-2
M. Wt: 180.09 g/mol
InChI Key: WCVWBLCKSUALIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylseleno-butanoic acid typically involves the reaction of selenomethionine with specific reagents under controlled conditions. One common method includes the hydroxylation of selenomethionine to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound, making it suitable for various applications, particularly in the field of animal nutrition .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylseleno-butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methylseleno-butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylseleno-butanoic acid involves its incorporation into selenoproteins, which are essential for various cellular functions. The compound enhances the expression of selenoproteins such as glutathione peroxidase and selenoprotein P, which play a crucial role in reducing oxidative stress and modulating the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced bioavailability and its ability to be efficiently incorporated into selenoproteins. This makes it a more effective selenium source compared to other compounds like sodium selenite .

Properties

CAS No.

873660-49-2

Molecular Formula

C5H9O2Se

Molecular Weight

180.09 g/mol

InChI

InChI=1S/C5H9O2Se/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3

InChI Key

WCVWBLCKSUALIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)[Se])O

Origin of Product

United States

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